N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide
Description
N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with an ethoxy group and a fluorine atom
Properties
IUPAC Name |
N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-2-20-14-10(4-3-5-17-14)8-18-13(19)11-6-12(15)9-16-7-11/h3-7,9H,2,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVNYNHCYWDXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CNC(=O)C2=CC(=CN=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Starting Materials: The synthesis begins with commercially available 2-ethoxypyridine and 5-fluoropyridine-3-carboxylic acid.
Formation of Intermediate: The 2-ethoxypyridine is first converted to its corresponding aldehyde via oxidation. This intermediate is then subjected to a reductive amination reaction with 5-fluoropyridine-3-carboxylic acid to form the desired amide linkage.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions, using solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalyst Recycling: Implementing catalyst recovery and recycling methods to reduce costs.
Green Chemistry Principles: Adopting environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.
Industry
Mechanism of Action
The mechanism by which N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide
- N-[(2-ethoxypyridin-3-yl)methyl]-4-fluoropyridine-3-carboxamide
- N-[(2-ethoxypyridin-3-yl)methyl]-5-chloropyridine-3-carboxamide
Uniqueness
N-[(2-ethoxypyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide is unique due to the specific positioning of the ethoxy and fluorine substituents on the pyridine rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
